BenchChemオンラインストアへようこそ!

CB 3705

Antifolate chemotherapy In vivo efficacy Murine leukemia models

Procure CB 3705 to study antifolate mechanisms in RFC/FR-deficient models. Lacks N10-propargyl group and 2-methyl, differentiating from raltitrexed and pemetrexed. Cytotoxicity reversible by thymidine alone; ideal for TS inhibition studies without purine depletion. Essential SAR baseline for quinazoline optimization. Order now for transport-independent research.

Molecular Formula C21H21N5O6
Molecular Weight 439.4 g/mol
CAS No. 5854-11-5
Cat. No. B1668667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB 3705
CAS5854-11-5
SynonymsCB 3705;  CB-3705;  CB3705;  5,8-Dideazafolic acid.
Molecular FormulaC21H21N5O6
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N
InChIInChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)/t16-/m0/s1
InChIKeyUQFCLENKCDVITL-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB 3705 (CAS 5854-11-5) Procurement Guide: Quinazoline Antifolate with Dual DHFR/TS Inhibition


CB 3705 (5,8-dideazafolic acid) is a classical quinazoline-based antifolate that functions as a dual inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthetase (TS) [1]. First reported in 1980 as part of a medicinal chemistry program to overcome methotrexate resistance, CB 3705 represents an early-generation, non-polyglutamatable 5,8-dideazafolate with a distinct cellular transport profile compared to reduced folate carrier-dependent antifolates [2]. The compound retains the core 2-amino-4-hydroxyquinazoline scaffold and L-glutamate moiety characteristic of the class, yet exhibits a unique balance of enzyme inhibition and cellular cytotoxicity that differentiates it from both more potent clinical candidates and structurally simplified research tools.

Why CB 3705 Cannot Be Substituted by Methotrexate, CB 3717, or Pemtrexed in Mechanistic Studies


Within the 5,8-dideazafolate class, subtle structural variations at the N10 position and quinazoline 2-substituent produce dramatic shifts in transport mechanism, polyglutamation capacity, and enzyme inhibition ratios [1]. CB 3705 lacks the N10-propargyl group present in CB 3717 (PDDF) and its clinical successor raltitrexed, which fundamentally alters TS inhibitory potency and cellular retention . Unlike methotrexate, CB 3705 does not utilize the reduced folate carrier for uptake, rendering it ineffective in models where transport-mediated resistance dominates [1]. Furthermore, the absence of a 2-methyl group distinguishes CB 3705 from later-generation inhibitors such as pemetrexed, which possess broader multi-enzyme targeting . These mechanistic divergences mean that substituting CB 3705 with a more potent or clinically advanced analog will not recapitulate the same biochemical signature, particularly in studies examining transport-independent antifolate activity or the functional consequences of dual DHFR/TS inhibition in polyglutamation-deficient contexts.

Quantitative Differentiation Evidence: CB 3705 vs. Methotrexate, CB 3703, and CB 3717


In Vivo Potency and Toxicity: CB 3705 Exhibits >200-Fold Lower Potency than the 2,4-Diamino Analog CB 3703 in Murine L1210 Ascites Model

In the same L1210 ascites tumor-bearing mouse study, CB 3705 exhibited markedly reduced potency and toxicity compared to the 2,4-diamino analog CB 3703 [1]. At a dose of 480 mg/kg, CB 3705 was non-toxic to tumor-bearing animals and produced only a minimal increase in life span, whereas CB 3703 at just 2 mg/kg yielded a 64% increase in life span [1]. This >240-fold dose differential underscores the profound impact of the quinazoline 2-substituent on in vivo antifolate activity within the same chemical series.

Antifolate chemotherapy In vivo efficacy Murine leukemia models Comparative toxicology

Cellular Cytotoxicity: CB 3705 Demonstrates a 100-Fold Differential Sensitivity Between Wild-Type and Mutant L1210 Cells

CB 3705 inhibits the growth of wild-type L1210 murine leukemia cells with an ID50 of 4.77 μM, whereas a mutant L1210:C15 subline displays an ID50 of 408 μM, representing an approximately 85-fold loss of sensitivity [1][2]. This differential response pattern contrasts with methotrexate, which typically exhibits comparable potency across these cell lines due to its primary reliance on DHFR inhibition and reduced folate carrier transport [3]. The large potency shift for CB 3705 suggests that the L1210:C15 mutant harbors alterations that specifically impact the compound's mechanism, such as impaired TS inhibition or altered intracellular retention.

Antifolate resistance Thymidylate synthase Dihydrofolate reductase L1210 leukemia

Cellular Uptake Mechanism: CB 3705 Bypasses the Reduced Folate Carrier and Folate Receptor, Distinguishing It from Methotrexate and Clinical Antifolates

Mechanistic studies demonstrate that CB 3705 is probably transported neither via the folate nor via the reduced folate pathway, a property that contrasts sharply with methotrexate and CB 3703, both of which utilize the reduced folate carrier for cellular entry [1]. This transport independence renders CB 3705 ineffective in models where uptake via the reduced folate carrier is the primary determinant of activity, yet provides a valuable tool for dissecting transport-mediated resistance mechanisms.

Folate transport Reduced folate carrier Antifolate resistance Cellular pharmacology

Metabolic Rescue Profile: CB 3705 Cytotoxicity Is Reversed by Thymidine Alone, Unlike Methotrexate Which Requires Both Thymidine and a Purine Source

The cytotoxic effects of CB 3705 in vitro are fully reversed by the addition of thymidine alone, whereas methotrexate cytotoxicity requires rescue with either a thymidine/hypoxanthine or thymidine/folinic acid combination [1]. This differential rescue pattern confirms that CB 3705 exerts its primary antiproliferative effect through TS inhibition leading to thymidylate depletion, while methotrexate, as a potent DHFR inhibitor, also depletes purine pools and thus demands a more comprehensive metabolic salvage.

Nucleotide metabolism Thymidylate synthase inhibition Rescue experiments Antifolate mechanism

TS Inhibitory Potency: CB 3705 Lacks the N10-Propargyl Group Required for Potent TS Inhibition, Resulting in Markedly Weaker Activity than CB 3717

Structure-activity relationship (SAR) analyses within the 5,8-dideazafolate series establish that the N10-propargyl substituent present in CB 3717 (PDDF) is essential for potent TS inhibition [1]. CB 3705, which bears an unsubstituted N10 position, is a considerably weaker TS inhibitor than CB 3717, and N10-substituted analogues with 2-butyne or cyclopropylmethyl groups are described as 'considerably less active than PDDF or its polyglutamylated derivatives' . The TS inhibitory activity of CB 3705 is thus substantially lower than that of the reference inhibitor CB 3717, a distinction that directly impacts its utility in enzyme-targeted studies.

Thymidylate synthase Enzyme inhibition Structure-activity relationship Antifolate design

Optimal Scientific Use Cases for CB 3705 Based on Quantified Differentiation


Probing Transport-Independent Antifolate Activity in Reduced Folate Carrier-Deficient Models

CB 3705's unique property of bypassing both the reduced folate carrier and the folate receptor makes it an ideal tool compound for investigating antifolate mechanisms in cell lines engineered or selected for transport deficiencies. Researchers studying methotrexate resistance mediated by impaired RFC function can use CB 3705 as a transport-independent control to isolate intracellular target engagement from uptake limitations [1].

Dissecting the Metabolic Consequences of Pure Thymidylate Synthase Inhibition

Because CB 3705 cytotoxicity is fully reversible by thymidine alone, it enables precise studies of TS inhibition without the confounding purine depletion that accompanies potent DHFR blockade by methotrexate [1]. This makes CB 3705 a valuable reagent for experiments examining nucleotide pool imbalances, replication stress, and the specific DNA damage response elicited by thymidylate starvation.

Serving as a Low-Potency Baseline Comparator in Structure-Activity Relationship Studies of 5,8-Dideazafolates

Given its weak TS inhibitory activity relative to N10-propargyl-substituted analogs like CB 3717, CB 3705 provides an essential baseline for SAR campaigns . Medicinal chemists optimizing next-generation quinazoline antifolates can benchmark new analogs against CB 3705 to quantify the functional contribution of N10 modifications and 2-substituents to enzyme inhibition and cellular potency.

Characterizing DHFR/TS Dual Inhibition in Polyglutamation-Deficient Cellular Contexts

CB 3705's inability to undergo polyglutamation distinguishes it from clinical antifolates like pemetrexed and raltitrexed, which rely on polyglutamate formation for sustained intracellular retention and enhanced TS inhibition [2]. Researchers can employ CB 3705 to study the functional consequences of dual DHFR/TS inhibition in settings where polyglutamation is genetically or pharmacologically ablated, providing a cleaner readout of the monoglutamate pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB 3705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.